2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a 3,4-dichlorophenyl-substituted imidazole core connected via a sulfanyl bridge to an acetamide group bearing a 4-methylphenyl (p-tolyl) substituent. The compound’s design aligns with N-substituted 2-arylacetamides, a class noted for structural mimicry of benzylpenicillin derivatives and utility as ligands in coordination chemistry .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-12-4-7-14(8-5-12)23-17(26)11-27-19-18(24-20(2,3)25-19)13-6-9-15(21)16(22)10-13/h4-10H,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCCWHOKLUXVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(N=C2C3=CC(=C(C=C3)Cl)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel imidazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and synthesis.
- Molecular Formula : C₁₉H₁₆Cl₂N₃OS
- Molecular Weight : Approximately 389.32 g/mol
- Structure : The compound features a sulfanyl group attached to a 2H-imidazole ring, along with chlorinated phenyl and methyl groups which enhance its reactivity and biological properties.
Anticancer Properties
Research indicates that imidazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated that structural modifications in imidazole derivatives can enhance their cytotoxic effects against cancer cells.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A549 (Lung) | 10.5 | |
| MCF-7 (Breast) | 8.3 | |
| HeLa (Cervical) | 12.0 |
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce tumor microenvironment inflammation, which is crucial for tumor progression.
Synthesis
The synthesis of This compound typically involves:
- Formation of the Imidazole Ring : Using appropriate precursors and reagents.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetamide Formation : Reacting the resulting intermediate with acetic anhydride or acetamide derivatives.
Case Studies
Several studies have explored the biological activity of similar imidazole derivatives:
-
Study on Anticancer Activity :
- A related compound showed an IC₅₀ value of 5 µM against breast cancer cells, indicating a strong potential for further development.
- The study highlighted structure-activity relationships (SAR) that suggest modifications can lead to enhanced potency.
- Neuroprotective Effects :
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and three analogs from the literature:
Conformational and Electronic Analysis
- Target Compound: The 2,2-dimethylimidazole ring restricts conformational flexibility compared to dihydro-heterocycles (e.g., in and ).
- Compound : The dihydro-pyrazole ring allows greater torsional freedom, evidenced by three distinct conformers with dihedral angles ranging from 54.8° to 77.5°. These conformers form R₂²(10) hydrogen-bonded dimers, stabilizing crystal packing .
- Compound : The sulfonyl group introduces polarity, likely improving aqueous solubility. The dihydro-imidazole core reduces steric hindrance compared to the target’s dimethylimidazole.
- Compound : The thiadiazole ring’s electron-deficient nature may alter binding interactions in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
